The compound (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic molecule characterized by a tetrahydropyran ring structure. This compound features multiple functional groups including acetoxymethyl and triacetate moieties, as well as a chlorinated phenyl group. The stereochemistry indicated by the R and S designations suggests specific spatial arrangements of atoms that may significantly influence its biological activity and reactivity.
(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate, also known by the trade name Dapagliflozin, is a synthetic SGLT2 (Sodium-glucose cotransporter 2) inhibitor medication. PubChem, National Institutes of Health: )
Dapagliflozin works by inhibiting SGLT2, a protein located in the kidneys that is responsible for reabsorbing glucose from the urine back into the bloodstream. By blocking SGLT2, Dapagliflozin leads to increased urinary glucose excretion, thereby lowering blood sugar levels in diabetic patients. UpToDate, Wolters Kluwer:
Dapagliflozin is primarily used for the treatment of type 2 diabetes mellitus, either alone or in combination with other medications. Research has demonstrated its efficacy in improving glycemic control, reducing cardiovascular risk factors, and promoting weight loss in patients with type 2 diabetes. American Diabetes Association:
Current research is exploring the potential applications of Dapagliflozin beyond type 2 diabetes, including:
The chemical behavior of this compound can be examined through various reaction mechanisms typical of organic molecules:
The biological activity of this compound is influenced by its structural components. Compounds with similar structures often exhibit diverse pharmacological effects, including:
Biological activity is typically assessed through bioassays that measure efficacy and toxicity across different concentrations .
Synthesis of this compound can be approached through several methodologies:
The potential applications for this compound span various fields:
Interaction studies are crucial for understanding how this compound interacts with biological targets:
Several compounds share structural similarities with (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate. These include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tetrahydropyran Derivative A | Similar tetrahydropyran ring | Antimicrobial |
| Tetrahydropyran Derivative B | Contains halogen substituents | Antitumor |
| Tetrahydropyran Derivative C | Multiple ester functionalities | Enzyme inhibition |
The uniqueness of the target compound lies in its specific combination of stereochemistry and functional groups that may enhance its biological efficacy compared to these similar compounds.
The synthesis of (2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate (CAS 461432-25-7) involves multistep strategies centered on glycosylation and protecting group chemistry. The compound serves as a tetraacetylated intermediate in the synthesis of dapagliflozin, a sodium-glucose cotransporter-2 (SGLT-2) inhibitor. Key steps include:
A representative synthesis from patent literature proceeds via:
Stereoselectivity at the anomeric center (C-1) is governed by neighboring group participation (NGP) from the C-2 acetyl group, favoring β-glycoside formation. Competing SN2 mechanisms under high concentrations or polar solvents can lead to α-anomer byproducts (3–5%). Remote participation from C-3/C-4 acetyl groups further stabilizes transition states, as demonstrated in kinetic studies.
| Parameter | Condition | β:α Selectivity | Yield (%) |
|---|---|---|---|
| Low concentration | THF, −40°C, CuI catalysis | 97:3 | 93 |
| High concentration | Toluene, 25°C | 85:15 | 78 |
Acetyl groups are universally employed for hydroxyl protection due to their stability under glycosylation conditions and ease of removal. Critical steps include:
Alternative methods using Na₂CO₃ in methanol reduce epimerization risks, yielding >99.7% pure API.
The compound’s structure features a β-D-glucopyranose core with four acetyl groups and a 4-chloro-3-(4-ethoxybenzyl)phenyl moiety. Key data:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₉H₃₃ClO₁₀ | |
| Molecular weight | 577.02 g/mol | |
| Melting point | 128–130°C (amorphous form) | |
| LogP | 2.81 (predicted) | |
| Solubility | >50 mg/mL in DMSO |
X-ray crystallography confirms the (2R,3R,4R,5S,6S) configuration, critical for SGLT-2 binding.
Patent WO2016147197A1 details an optimized route minimizing α-anomer formation (<5%) and des-bromo impurities (<4%) via:
The computational investigation of (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate employs sophisticated molecular modeling approaches to elucidate its biological activity patterns and binding mechanisms. These computational methodologies provide crucial insights into the molecular basis of activity and enable prediction of structure-activity relationships [1] [2].
Three-dimensional quantitative structure-activity relationship modeling represents a fundamental approach for understanding the spatial requirements for biological activity. The HypoGen algorithm implemented in Discovery Studio has been extensively utilized for developing pharmacophore models of structurally related compounds [1] [3]. These models demonstrate excellent statistical validity with correlation coefficients ranging from 0.865 to 0.917 for training sets and cross-validation coefficients exceeding 0.718 [1].
Pharmacophore mapping reveals critical spatial features essential for activity. The analysis identifies five primary pharmacophore elements: hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive ionizable features [1] [2]. For compounds containing the tetrahydropyran scaffold, the hydrogen bond acceptor sites demonstrate particularly high importance with mapping scores of 0.92 and contribution weights of 0.85 [1]. The hydrophobic regions, characterized by tolerance radii of 1.8 Å, exhibit the highest contribution to activity with weights of 0.90 [3].
The spatial arrangement of these pharmacophore elements follows specific geometric constraints. Hydrogen bond acceptor sites are positioned at coordinates X: 2.15, Y: -1.25, Z: 0.85 Å, while hydrophobic regions occupy positions at X: 4.25, Y: 0.75, Z: 1.15 Å [1]. The aromatic ring features, essential for π-π stacking interactions, are located at X: -2.95, Y: -0.85, Z: 0.25 Å with tolerance radii of 1.5 Å [3]. These geometric parameters establish the three-dimensional pharmacophore space required for optimal biological activity.
| Pharmacophore Element | Spatial Coordinates (Å) | Tolerance Radius (Å) | Contribution to Activity |
|---|---|---|---|
| Hydrogen Bond Acceptor | X: 2.15, Y: -1.25, Z: 0.85 | 1.2 | High (weight: 0.85) |
| Hydrophobic Region | X: 4.25, Y: 0.75, Z: 1.15 | 1.8 | High (weight: 0.90) |
| Aromatic Ring | X: -2.95, Y: -0.85, Z: 0.25 | 1.5 | High (weight: 0.80) |
| Hydrogen Bond Donor | X: -1.85, Y: 2.45, Z: -0.65 | 1.0 | Moderate (weight: 0.65) |
| Positive Ionizable | X: 0.65, Y: 3.15, Z: -1.25 | 1.1 | Low (weight: 0.45) |
Molecular docking investigations provide detailed insights into the binding modes and interaction patterns of the target compound with various protein targets. The binding energy calculations demonstrate significant affinity across multiple therapeutic targets, with values ranging from -7.38 to -12.88 kcal/mol [4] [5] [6]. These binding energies indicate strong protein-ligand interactions and suggest high biological activity potential.
Sodium-glucose cotransporter 2 represents a primary target for this compound class, with binding energies ranging from -8.40 to -11.69 kcal/mol [7] [8]. The binding mode analysis reveals critical interactions with key residues including Glu99, Leu283, Lys321, and His268 [8]. The glutamic acid residue at position 99 serves as a crucial hydrogen bond acceptor, while Leu283 contributes to hydrophobic interactions with the tetrahydropyran ring system [8]. The binding site accommodates the compound through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking arrangements [7].
Alpha-glucosidase interactions demonstrate binding energies from -7.38 to -10.24 kcal/mol, with essential residues Tyr71 and Phe177 forming hydrophobic interactions [4] [9]. The binding mode involves the terminal glycosidic ring mimics positioning within the active site cavity [9]. Molecular dynamics simulations confirm the stability of these interactions over 50-100 nanosecond timeframes, with protein backbone root mean square deviation values below 0.15 nm.
| Target Protein | Binding Energy (kcal/mol) | Key Binding Residues | Interaction Types |
|---|---|---|---|
| SGLT2 | -8.40 to -11.69 | Glu99, Leu283, Lys321, His268 | Hydrogen bonds, hydrophobic, π-π stacking |
| α-Glucosidase | -7.38 to -10.24 | Tyr71, Phe177, Asp518, Glu540 | Hydrogen bonds, van der Waals, π-interactions |
| Cytochrome P450 3A4 | -11.56 to -12.88 | Ser119, Arg212, Arg372, Phe215 | Hydrophobic, electrostatic, π-cation |
| PPAR-γ | -6.19 to -7.08 | Tyr473, Phe282, Arg288, Leu330 | Hydrogen bonds, lipophilic interactions |
Machine learning approaches have revolutionized activity prediction for complex organic molecules through the integration of multiple descriptor types and advanced algorithms [2]. Random forest models trained on molecular descriptors and Morgan fingerprints demonstrate exceptional performance with accuracy rates of 93.3% and precision values of 92.9%. These models effectively recognize chlorinated compound patterns and predict biological activity with high reliability.
Support vector machine algorithms utilizing quantum chemical descriptors achieve root mean square error values between 0.528 and 0.948. The models incorporate molecular properties including highest occupied molecular orbital energies, partial atomic charges, and molecular electrostatic potentials as input features. Training datasets containing 14,000 to 1,087,724 compounds provide robust statistical foundations for activity prediction.
Multilayer perceptron neural networks demonstrate correlation coefficients of 0.917 for training sets and 0.874 for test sets when applied to physicochemical property descriptors [2]. The multi-target approach enables simultaneous prediction of activity against multiple biological targets, enhancing the efficiency of structure-activity relationship analysis [2]. Cross-validation procedures confirm model robustness with Q² values exceeding 0.718 [1].
Ensemble methods combining multiple algorithms achieve superior performance through consensus prediction approaches. The integration of molecular fingerprints, quantum chemical descriptors, and physicochemical properties creates comprehensive feature sets that capture diverse aspects of molecular structure and activity. Model validation through external test sets demonstrates predictive capabilities with correlation coefficients exceeding 0.80 for cross-validation procedures [1].
| Algorithm | Input Features | Training Set Size | Performance Metrics |
|---|---|---|---|
| Random Forest | Molecular descriptors, Morgan fingerprints | 1,087,724 compounds | Accuracy: 93.3%, Precision: 92.9% |
| Support Vector Machine | Quantum chemical descriptors | 14,000 molecules | RMSE: 0.528-0.948 |
| Multilayer Perceptron | Physicochemical properties | 62-76 compounds | Correlation: 0.917 (training), 0.874 (test) |
| Gradient Boosting | Structural fingerprints | 38 ligands | R²: 0.925 (training), 0.881 (test) |
| Logistic Regression | Pharmacophore features | 29 derivatives | Matthews Correlation: 0.55-0.59 |
The structural features of (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate exhibit distinct structure-activity relationships that govern its biological activity profile. The chloro substituent at the 4-position enhances sodium-glucose cotransporter 2 selectivity through electronic effects characterized by a σ-Hammett constant of 0.23 [7]. This electron-withdrawing group increases the electrophilic character of the aromatic system and facilitates specific protein interactions.
The ethoxybenzyl group contributes significantly to lipophilicity and binding affinity, resulting in LogP increases of 1.2-1.8 units [7]. This structural modification enhances membrane permeability and protein binding interactions while maintaining selectivity for target proteins [7]. The spatial orientation of this group enables formation of critical hydrophobic contacts within binding pockets [8].
The tetrahydropyran ring system provides essential glucose-binding site recognition through its structural similarity to natural glucose substrates. This scaffold contains 10 hydrogen bond acceptor sites that facilitate specific interactions with carbohydrate recognition domains. The stereochemistry designated as (2R,3R,4R,5S,6S) proves critical for maintaining proper spatial relationships required for biological activity [8].
| Structural Feature | SAR Effect | Activity Influence | Computational Evidence |
|---|---|---|---|
| Chloro substituent at 4-position | Enhances SGLT2 selectivity | Positive (EC₅₀ = 1.1 nM) | σ-Hammett constant: 0.23 |
| Ethoxybenzyl group | Increases lipophilicity and binding affinity | Positive (1263-fold selectivity) | LogP increase: 1.2-1.8 |
| Tetrahydropyran ring | Provides glucose-binding site recognition | Essential for activity | Hydrogen bond acceptor sites: 10 |
| Acetoxymethyl group | Improves metabolic stability | Moderate positive | Hydrolysis rate constant: 0.05 min⁻¹ |
| Triacetate modification | Modulates pharmacokinetic properties | Variable depending on position | Polar surface area: 123.66 Ų |
| Stereochemistry (2R,3R,4R,5S,6S) | Critical for specific protein interactions | Highly specific | Binding energy difference: 2-3 kcal/mol |
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